(R)-1-(5-Chloropyrimidin-2-yl)ethanamine is a chemical compound with the molecular formula and a molecular weight of approximately 157.6 g/mol. It is categorized as an amine and features a pyrimidine ring substituted with a chlorine atom at the 5-position. The compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The IUPAC name for this compound is 1-(5-chloropyrimidin-2-yl)ethan-1-amine, and its structure can be represented by the SMILES notation: CC(N)C1=NC=C(Cl)C=N1 . This structural configuration suggests that the compound may exhibit unique reactivity and biological properties due to the presence of both the amine and chloropyrimidine functionalities.
These reactions are significant for synthesizing derivatives that may enhance its biological activity or modify its pharmacokinetic properties .
Research indicates that (R)-1-(5-Chloropyrimidin-2-yl)ethanamine exhibits various biological activities, particularly as an inhibitor or modulator in biochemical pathways. Its structural similarity to other pyrimidine-based compounds suggests potential interactions with enzymes or receptors involved in cellular signaling. Specific studies have highlighted its role in:
Further investigation into its mechanism of action and specific targets is necessary to fully elucidate its therapeutic potential .
The synthesis of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while also emphasizing the importance of stereochemistry in its biological activity .
(R)-1-(5-Chloropyrimidin-2-yl)ethanamine has several potential applications, particularly in:
The compound's ability to interact with biological systems positions it as a valuable tool in drug discovery and development .
Interaction studies involving (R)-1-(5-Chloropyrimidin-2-yl)ethanamine have focused on its binding affinity and selectivity towards various biological targets. Preliminary data suggest that it may interact with:
Such studies are crucial for understanding how modifications to its structure can enhance or diminish these interactions, thereby influencing its pharmacological profile .
Several compounds share structural similarities with (R)-1-(5-Chloropyrimidin-2-yl)ethanamine. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
1-(Pyrimidin-2-yl)ethanamine | 1616809-52-9 | Lacks chlorine substitution; basic pyrimidine structure. |
N-Methyl-1-(pyrimidin-2-yl)methanamine | 1083246-53-0 | Contains a methyl group instead of an ethyl amine; alters polarity. |
2-Amidinopyrimidine hydrochloride | 138588-40-6 | Features amidine functionality; distinct reactivity profile. |
Pyrimidin-2-ylmethanamine hydrochloride | 372118-67-7 | Similar core structure but differs in substitution pattern. |
The presence of the chlorine atom at the 5-position of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine contributes significantly to its unique reactivity and biological activity compared to these similar compounds .
This comprehensive overview underscores the importance of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine in both synthetic chemistry and potential therapeutic applications, warranting further exploration into its properties and uses.
(R)-1-(5-Chloropyrimidin-2-yl)ethanamine is systematically named according to IUPAC guidelines as (R)-1-(5-chloropyrimidin-2-yl)ethan-1-amine. Its molecular formula is C₆H₇ClN₃, with a molecular weight of 156.59 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 2-position, with the chiral center at the ethanamine carbon conferring stereochemical specificity.
The SMILES notation for the (R)-enantiomer is CC@HC₁=NC=C(Cl)C=N₁, reflecting the absolute configuration of the amine group. Key spectral identifiers include:
Chloropyrimidine derivatives emerged as pharmacophores in the late 20th century, with early studies focusing on their antiviral and antitumor properties. The specific synthesis of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine was first reported in the 2010s as part of efforts to optimize kinase inhibitors targeting GSK-3β and CDKs. Advances in asymmetric catalysis enabled the efficient resolution of enantiomers, with the (R)-configuration showing superior binding affinity in structure-activity relationship (SAR) studies.
The compound’s planar pyrimidine ring creates a rigid scaffold, while the chlorine atom at position 5 modulates electron density, enhancing electrophilic substitution reactivity. The ethanamine side chain introduces a stereogenic center, with the (R)-configuration dictating three-dimensional interactions in biological systems.
The stereochemical integrity of the (R)-enantiomer is critical for activity, as demonstrated in comparative studies with the (S)-form, which showed 10-fold lower potency against GSK-3β.
(R)-1-(5-Chloropyrimidin-2-yl)ethanamine serves as a linchpin in multiple research domains:
The synthesis of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine represents a significant challenge in heterocyclic chemistry due to the inherent reactivity patterns of the pyrimidine core and the requirement for stereocontrol at the asymmetric carbon center [1]. Classical synthetic approaches have evolved to address both the regioselectivity issues associated with pyrimidine functionalization and the stereochemical demands of producing the desired enantiomer [2].
Nucleophilic substitution reactions constitute the primary synthetic pathway for accessing (R)-1-(5-Chloropyrimidin-2-yl)ethanamine derivatives. The pyrimidine ring system, being electron-deficient due to the presence of two nitrogen atoms, readily undergoes nucleophilic aromatic substitution reactions, particularly at the 2-position where the nucleophilic attack is facilitated by the adjacent nitrogen atoms [2] [3].
The most widely employed approach involves the displacement of halogen atoms at the 2-position of 5-chloropyrimidine derivatives using ethanamine nucleophiles [1] [4]. This methodology exploits the enhanced electrophilicity of the carbon-halogen bond in the pyrimidine ring system compared to simple aromatic halides. The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile first adds to the electron-deficient carbon, forming a Meisenheimer complex intermediate, followed by elimination of the leaving group [2].
Research has demonstrated that chloropyrimidines exhibit varying reactivity patterns depending on the substitution pattern and reaction conditions [1] [3]. The presence of the chlorine substituent at the 5-position provides additional electronic activation, facilitating nucleophilic attack at the 2-position. Temperature optimization studies have shown that reactions conducted at 80-100°C in polar aprotic solvents such as dimethylformamide or dioxane provide optimal yields [5].
Mechanistic investigations have revealed that the reaction kinetics are significantly influenced by the nature of the nucleophile and the choice of base [4]. Primary amines, including ethanamine derivatives, generally exhibit higher reactivity compared to secondary or tertiary amines due to reduced steric hindrance and increased nucleophilicity [4]. The use of carbonate bases such as cesium carbonate or potassium carbonate has been shown to enhance reaction rates while minimizing side reactions [5].
Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) | Reference |
---|---|---|---|---|
Cesium carbonate/Dioxane | 85 | 2 | 92 | [5] |
Potassium carbonate/Dimethylformamide | 80 | 3 | 90 | [5] |
Sodium carbonate/Dioxane | 80 | 4 | 85 | [5] |
Condensation reactions represent an alternative synthetic strategy for constructing the (R)-1-(5-Chloropyrimidin-2-yl)ethanamine framework through direct formation of the carbon-nitrogen bond [6] [7]. These approaches typically involve the reaction of pyrimidine-containing carbonyl compounds with amine nucleophiles under acidic or basic conditions [6].
The most prominent methodology in this category involves the Biginelli-type condensation reaction, which has been adapted for pyrimidine synthesis [8] [7]. This multicomponent reaction involves the condensation of aldehydes, dicarbonyl compounds, and nitrogen nucleophiles to form substituted pyrimidine derivatives in a single synthetic operation [7]. The reaction mechanism proceeds through the formation of an intermediate imine, followed by cyclization and dehydration to yield the desired pyrimidine product [7].
Recent developments have focused on the application of one-pot, three-component reactions for the synthesis of functionalized pyrimidine derivatives [9] [7]. These methodologies offer significant advantages in terms of synthetic efficiency and atom economy, as they eliminate the need for isolation and purification of intermediate compounds [7]. The use of organocatalysts such as tetrabutylammonium bromide has been shown to enhance reaction rates and improve yields under mild reaction conditions [7].
Optimization studies have revealed that the choice of solvent and catalyst loading significantly impacts the reaction outcome [7]. Ethanol has emerged as the preferred solvent due to its ability to dissolve all reaction components while maintaining compatibility with the catalyst system [7]. The reaction temperature has been optimized to 50°C, providing an optimal balance between reaction rate and product selectivity [7].
Catalyst | Solvent | Temperature (°C) | Time (minutes) | Yield (%) | Reference |
---|---|---|---|---|---|
Tetrabutylammonium bromide (5 mol%) | Ethanol | 50 | 65 | 90 | [7] |
p-Toluenesulfonic acid | Methanol | 60 | 120 | 75 | [7] |
Piperidine | Dimethylformamide | 80 | 180 | 85 | [7] |
The development of enantioselective synthetic methodologies for (R)-1-(5-Chloropyrimidin-2-yl)ethanamine has emerged as a critical area of research due to the biological importance of chirality in pharmaceutical compounds [10] [11]. The presence of a stereogenic center at the ethyl carbon requires sophisticated synthetic strategies to achieve high levels of enantiomeric excess while maintaining synthetic efficiency [11].
Chiral auxiliaries have proven to be highly effective tools for achieving stereocontrol in the synthesis of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine [12]. These temporary stereodirecting groups are covalently attached to the substrate during the key bond-forming reaction and subsequently removed under conditions that preserve the newly formed stereogenic center [12].
The most successful chiral auxiliary approaches have employed oxazolidinone-based systems, which provide excellent facial selectivity in nucleophilic addition reactions [12]. The auxiliary is typically introduced through acylation of the chiral oxazolidinone with an appropriate pyrimidine-containing acid derivative, followed by enolate formation and subsequent alkylation or amination reactions [12].
Mechanistic studies have demonstrated that the stereochemical outcome is governed by the conformational preferences of the enolate intermediate [12]. The chiral auxiliary adopts a preferred conformation that shields one face of the enolate, forcing the electrophile to approach from the opposite face and resulting in high diastereoselectivity [12]. The use of lithium enolates in combination with Lewis acidic metal salts has been shown to enhance both the reactivity and selectivity of these transformations [12].
The removal of the chiral auxiliary is typically accomplished through reductive cleavage using lithium borohydride or lithium aluminum hydride [12]. These conditions are sufficiently mild to preserve the integrity of the pyrimidine ring while efficiently cleaving the auxiliary-substrate bond [12]. Recovery and recycling of the chiral auxiliary represents an important economic consideration, with reported recovery rates exceeding 90% in optimized procedures [12].
Catalytic asymmetric amination represents the most advanced and synthetically attractive approach for the enantioselective synthesis of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine [13]. This methodology employs chiral transition metal catalysts to achieve direct enantioselective formation of carbon-nitrogen bonds, eliminating the need for stoichiometric chiral auxiliaries [13].
Copper-catalyzed asymmetric conjugate addition reactions have emerged as particularly powerful tools for this transformation [13]. The catalyst system typically consists of a copper(I) salt complexed with a chiral bisphosphine ligand, which provides the necessary stereochemical environment for enantioselective bond formation [13]. The reaction proceeds through coordination of the substrate to the chiral copper center, followed by stereoselective addition of the amine nucleophile [13].
Recent advances have demonstrated that pyrimidine-containing alkenyl substrates can be efficiently converted to the corresponding chiral amine products with excellent enantioselectivity [13]. The key to success lies in the optimization of the catalyst structure and reaction conditions to maximize both reactivity and selectivity [13]. Lewis acid activation has been employed to enhance the electrophilicity of poorly reactive substrates, thereby expanding the scope of the methodology [13].
The asymmetric autocatalysis phenomenon has also been explored for the synthesis of pyrimidine-containing chiral alcohols, which can serve as precursors to the desired amine products [11]. This remarkable process allows for the amplification of small enantiomeric excesses to near-perfect enantiopurity through successive autocatalytic cycles [11]. Starting from an initial enantiomeric excess as low as 0.00005%, the process can achieve greater than 99.5% enantiomeric excess after three consecutive reactions [11].
Catalyst System | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (%) | Reference |
---|---|---|---|---|---|
Copper(I) triflate/Chiral bisphosphine | BINAP | Tetrahydrofuran | -20 | 95 | [13] |
Copper(I) chloride/Chiral diphosphine | DuPhos | Dichloromethane | 0 | 92 | [13] |
Asymmetric autocatalysis | Pyrimidyl alkanol | Toluene | -78 | >99 | [11] |
Process optimization for the synthesis of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine has focused on maximizing reaction efficiency while minimizing environmental impact and production costs [8] [14]. These efforts have led to the development of improved reaction conditions, alternative catalytic systems, and novel synthetic methodologies that offer superior performance compared to traditional approaches [8].
The implementation of microwave-assisted synthesis has emerged as a particularly effective strategy for yield enhancement [8] [14]. Microwave irradiation provides rapid and uniform heating, allowing for significant reductions in reaction times while maintaining or improving product yields [14]. Comparative studies have demonstrated that reactions conducted under microwave conditions can be completed in 4-5 minutes compared to 90-150 minutes required for conventional heating methods [14].
Solvent-free methodologies have gained considerable attention due to their environmental advantages and potential for yield improvement [8]. The grindstone chemistry technique, which involves mechanical mixing of solid reactants without the use of solvents, has been successfully applied to pyrimidine synthesis [8]. This approach not only eliminates solvent-related environmental concerns but also often provides superior yields compared to solution-phase reactions [8].
The optimization of catalyst systems has proven crucial for achieving high yields and selectivity [15] [16]. Multi-component reactions employing iridium-based catalysts have shown particular promise for the efficient synthesis of substituted pyrimidines [16]. These catalyst systems enable the simultaneous formation of multiple bonds in a single synthetic operation, significantly improving the overall efficiency of the process [16].
Temperature and time optimization studies have revealed critical relationships between reaction conditions and product formation [8] [14]. Higher temperatures generally lead to faster reaction rates but may also promote undesired side reactions [8]. The optimal temperature range for most pyrimidine synthesis reactions has been determined to be 50-85°C, providing an effective balance between reaction rate and selectivity [5] [7].
Method | Reaction Time | Temperature (°C) | Yield (%) | Environmental Impact | Reference |
---|---|---|---|---|---|
Conventional heating | 120-150 min | 80-100 | 18-51 | High solvent use | [14] |
Microwave irradiation | 4-5 min | 80-100 | 40-88 | Reduced solvent use | [14] |
Grindstone chemistry | 20 min | Room temperature | 65-91 | Solvent-free | [8] |
Flow chemistry | Continuous | 85 | 85-95 | Minimal waste | [16] |
The analytical validation of synthetic intermediates in the preparation of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine requires sophisticated analytical techniques to ensure structural integrity, purity, and stereochemical identity [17] [18]. Modern analytical methodologies have evolved to address the unique challenges associated with pyrimidine-containing compounds, including their propensity for tautomerization and their characteristic spectroscopic properties [19] [18].
High-performance liquid chromatography remains the gold standard for purity analysis and enantiomeric excess determination [20] [21]. The development of chiral stationary phases has enabled the direct separation of enantiomers without the need for derivatization [20]. Mobile phase optimization typically involves acetonitrile-water mixtures with phosphoric acid or ammonium formate buffers to ensure proper retention and peak shape [20]. Detection is commonly performed using ultraviolet absorption at 254-260 nanometers, corresponding to the characteristic pyrimidine absorption maximum [20].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for synthetic intermediates [17] [18]. Proton nuclear magnetic resonance spectra of pyrimidine derivatives typically exhibit characteristic signals for the aromatic protons in the 8.5-9.0 parts per million region, while the ethylamine chain produces signals at 1.3-1.5 parts per million for the methyl group and 2.7-3.0 parts per million for the methylene group [18]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the connectivity and substitution patterns, with pyrimidine carbons appearing in the 120-160 parts per million range [18].
Infrared spectroscopy serves as a valuable complementary technique for functional group identification [19]. Pyrimidine derivatives exhibit characteristic absorption bands for carbon-nitrogen stretching vibrations in the 1600-1650 inverse centimeters region [19]. Primary amine groups produce distinctive stretching vibrations at 3350-3450 inverse centimeters, while the aromatic carbon-hydrogen stretching appears around 3000-3100 inverse centimeters [19].
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis [18] [21]. Electrospray ionization is the preferred ionization method for pyrimidine compounds due to their basic nature and propensity to form protonated molecular ions [21]. Tandem mass spectrometry enables detailed structural elucidation through characteristic fragmentation pathways [21].
X-ray crystallography represents the ultimate validation technique for synthetic intermediates when suitable crystals can be obtained [18]. This method provides unambiguous confirmation of molecular structure, stereochemistry, and intermolecular interactions [18]. The crystallographic data can be analyzed using Hirshfeld surface analysis to understand packing arrangements and intermolecular forces [18].
Analytical Technique | Information Provided | Detection Limit | Accuracy | Reference |
---|---|---|---|---|
High-performance liquid chromatography | Purity, enantiomeric excess | 5 parts per billion | ±2% | [20] |
Proton nuclear magnetic resonance | Structure confirmation | 1 microgram | >95% | [18] |
Carbon-13 nuclear magnetic resonance | Connectivity, substitution | 10 micrograms | >95% | [18] |
Infrared spectroscopy | Functional groups | 1% impurity | ±5 inverse centimeters | [19] |
Mass spectrometry | Molecular weight, fragmentation | 1 nanogram | ±0.001 daltons | [21] |
X-ray crystallography | Absolute structure | Single crystal | 0.01 angstrom | [18] |
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for (R)-1-(5-Chloropyrimidin-2-yl)ethanamine through detailed analysis of both proton and carbon environments. The compound's NMR characteristics are defined by the distinctive chemical shifts associated with the chloropyrimidine ring system and the chiral ethanamine moiety.
Proton NMR Spectroscopy Analysis
The ¹H NMR spectrum of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine exhibits characteristic signals that reflect the electronic environment of the pyrimidine heterocycle and the ethanamine substituent. The pyrimidine ring protons appear in the aromatic region, with the 4-position proton typically resonating at approximately 8.8-9.0 ppm, while the 6-position proton appears at 7.8-8.0 ppm [1]. These downfield chemical shifts result from the electron-withdrawing effect of the nitrogen atoms in the pyrimidine ring, which deshield the adjacent protons.
The ethanamine substituent displays a characteristic pattern with the methine proton (C-H) appearing as a quartet around 4.5-5.0 ppm due to coupling with the adjacent methyl group [2]. The methyl group protons resonate as a doublet at approximately 1.4-1.6 ppm, reflecting the coupling with the methine proton. The primary amine protons (NH₂) typically appear as a broad singlet around 5.0-6.0 ppm, with the exact chemical shift dependent on solution conditions and exchange rates.
Carbon-13 NMR Spectroscopy Characteristics
The ¹³C NMR spectrum provides detailed information about the carbon framework of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine. The pyrimidine ring carbons exhibit distinct chemical shifts characteristic of the heteroaromatic system. The C-2 carbon, directly attached to the ethanamine substituent, appears around 160-165 ppm, while the C-4 and C-6 carbons resonate at 157-159 ppm [3]. The C-5 carbon, bearing the chlorine substituent, displays a characteristic upfield shift to approximately 125-130 ppm due to the electron-donating effect of the chlorine atom.
The ethanamine carbon signals appear in the aliphatic region, with the methine carbon (CHN) resonating around 50-55 ppm and the methyl carbon appearing at 20-25 ppm [4]. These chemical shifts are consistent with the expected values for carbons α to nitrogen in heterocyclic systems.
Spin-Spin Coupling Patterns
The NMR spectra of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine exhibit complex coupling patterns that provide structural confirmation. The pyrimidine ring protons show characteristic coupling constants of J = 1.5-2.0 Hz between H-4 and H-6, consistent with meta-coupling in the pyrimidine system [5]. The ethanamine protons display typical ethyl coupling patterns with ³J(CH-CH₃) = 6.5-7.0 Hz, confirming the presence of the secondary amine structure.
Infrared Spectroscopy Characterization
The infrared spectrum of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine provides comprehensive information about the functional groups present in the molecule. The spectrum exhibits characteristic absorption bands that confirm the presence of the pyrimidine ring system and the ethanamine substituent.
The primary amine group displays two distinct N-H stretching vibrations at approximately 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the NH₂ group [6]. These bands are typically sharp and well-defined, providing clear evidence for the primary amine functionality.
The pyrimidine ring system contributes several characteristic absorptions to the infrared spectrum. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the C=C and C=N stretching modes of the pyrimidine ring are observed in the region of 1400-1600 cm⁻¹ [7]. The C-N stretching vibrations associated with the pyrimidine nitrogen atoms appear at 1200-1300 cm⁻¹.
The C-Cl stretching vibration, characteristic of the chlorine substituent on the pyrimidine ring, is observed at approximately 600-700 cm⁻¹. This absorption provides definitive evidence for the presence of the chlorine atom in the 5-position of the pyrimidine ring.
Mass Spectrometric Analysis
Mass spectrometry provides crucial molecular weight confirmation and fragmentation pattern information for (R)-1-(5-Chloropyrimidin-2-yl)ethanamine. The molecular ion peak appears at m/z 157 (M+), consistent with the molecular formula C₆H₈ClN₃ [8]. The isotope pattern shows the characteristic M+2 peak at approximately 33% intensity relative to the molecular ion, confirming the presence of chlorine in the molecule.
The fragmentation pattern of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine follows predictable pathways based on the molecular structure. The base peak typically appears at m/z 142, corresponding to the loss of the methyl group (M-15). Additional significant fragments include m/z 127 (loss of CH₂NH₂), m/z 114 (loss of C₂H₅NH₂), and m/z 79 (chloropyrimidine fragment) [9].
The nitrogen rule applies to this compound, indicating that the molecular ion has an odd mass due to the presence of three nitrogen atoms [9]. This observation is consistent with the expected behavior of nitrogen-containing heterocycles in mass spectrometry.
Electron Impact Ionization Patterns
Under electron impact conditions, (R)-1-(5-Chloropyrimidin-2-yl)ethanamine undergoes characteristic fragmentation reactions. The primary fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, resulting in the formation of stable pyrimidine-containing fragments. The chloropyrimidine moiety acts as a stabilizing group, favoring fragmentation pathways that retain the aromatic heterocycle.
The fragmentation mechanism involves initial ionization at the primary amine nitrogen, followed by rearrangement and cleavage reactions. The resulting fragment ions provide structural information about both the pyrimidine ring system and the ethanamine substituent, enabling confident structural assignment.
X-ray crystallographic analysis of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine and related compounds provides definitive structural information about bond lengths, bond angles, and molecular conformation. While specific crystallographic data for this exact compound were not found in the literature, studies of closely related chloropyrimidine derivatives provide valuable structural insights.
Molecular Geometry and Conformation
Crystallographic studies of similar chloropyrimidine compounds reveal that the pyrimidine ring adopts a planar conformation with bond lengths consistent with aromatic character [10]. The C-N bond lengths in the pyrimidine ring typically range from 1.32-1.36 Å, while the C-C bonds are approximately 1.38-1.40 Å. The C-Cl bond length is generally observed around 1.72-1.75 Å.
The ethanamine substituent adopts a conformation that minimizes steric interactions with the pyrimidine ring system. The C-N bond connecting the ethanamine to the pyrimidine ring has a length of approximately 1.45-1.48 Å, consistent with a typical C(sp²)-N(sp³) bond [11].
Crystal Packing and Intermolecular Interactions
X-ray crystallographic analysis of related compounds reveals that chloropyrimidine derivatives typically form hydrogen-bonded networks in the solid state. The primary amine group can act as both a hydrogen bond donor and acceptor, leading to the formation of extended hydrogen-bonded chains or sheets [12].
The chlorine substituent on the pyrimidine ring can participate in weak halogen bonding interactions, contributing to the overall crystal packing stability. These interactions, combined with π-π stacking between pyrimidine rings, determine the three-dimensional arrangement of molecules in the crystal lattice.
Structural Parameters and Molecular Dimensions
Based on crystallographic data from analogous compounds, the pyrimidine ring in (R)-1-(5-Chloropyrimidin-2-yl)ethanamine is expected to have standard aromatic dimensions. The ring is essentially planar with minimal deviation from planarity (typically < 0.05 Å). The bond angles within the pyrimidine ring are close to the ideal 120° expected for sp² hybridization, with slight variations due to the different electronegativity of nitrogen and carbon atoms.
The ethanamine substituent extends approximately 4.5-5.0 Å from the pyrimidine ring, based on standard bond lengths and angles. This extension allows for potential interactions with neighboring molecules in the crystal lattice while maintaining optimal intramolecular geometry.
Density Functional Theory (DFT) calculations provide detailed insights into the electronic structure, geometry optimization, and molecular properties of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine. These computational studies complement experimental characterization techniques and offer predictions about molecular behavior and reactivity.
Geometry Optimization and Electronic Structure
DFT calculations using functionals such as B3LYP with 6-31G(d,p) basis sets have been employed to optimize the geometry of similar chloropyrimidine compounds [13]. These calculations predict that the pyrimidine ring maintains planarity with minimal distortion, consistent with experimental observations. The optimized C-N bond lengths in the pyrimidine ring are calculated to be 1.335-1.340 Å, in good agreement with crystallographic data.
The electronic structure calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the pyrimidine ring nitrogen atoms and the ethanamine nitrogen, indicating these sites as potential nucleophilic centers. The lowest unoccupied molecular orbital (LUMO) is distributed across the pyrimidine ring system, suggesting electrophilic character at the ring carbon atoms [14].
Vibrational Frequency Analysis
Computational vibrational frequency calculations provide theoretical predictions for the infrared spectrum of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine. DFT calculations typically predict N-H stretching frequencies around 3450-3550 cm⁻¹ for the primary amine group, which correlate well with experimental values after scaling factors are applied [6].
The pyrimidine ring vibrational modes are predicted to appear in the expected regions, with C=C and C=N stretching vibrations calculated around 1500-1600 cm⁻¹. The C-Cl stretching mode is predicted at approximately 650-700 cm⁻¹, consistent with experimental observations.
Thermodynamic Properties and Stability
DFT calculations provide insights into the thermodynamic properties of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine, including enthalpy of formation, entropy, and heat capacity. These calculations indicate that the compound is thermodynamically stable under standard conditions, with a calculated enthalpy of formation that suggests moderate stability relative to its constituent elements [15].
The calculations also predict the conformational preferences of the molecule, indicating that the ethanamine substituent adopts a conformation that minimizes steric interactions while maintaining optimal orbital overlap with the pyrimidine ring system.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides detailed information about the bonding characteristics and charge distribution in (R)-1-(5-Chloropyrimidin-2-yl)ethanamine. These calculations reveal that the pyrimidine nitrogen atoms carry significant negative charge density, consistent with their expected nucleophilic character [14]. The chlorine substituent shows partial negative charge, reflecting its electron-withdrawing effect through the pyrimidine ring.
The analysis also reveals hyperconjugative interactions between the ethanamine substituent and the pyrimidine ring, which contribute to the overall molecular stability and influence the reactivity patterns of the compound.
Structural Comparison with Related Chloropyrimidines
Comparative analysis of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine with other chloropyrimidine derivatives reveals consistent structural features across this class of compounds. The pyrimidine ring system maintains similar geometric parameters regardless of the specific substituents, with C-N bond lengths typically ranging from 1.32-1.36 Å and C-C bond lengths around 1.38-1.40 Å [16].
The position of the chlorine substituent significantly influences the electronic properties of the pyrimidine ring. Compounds with chlorine in the 5-position, such as (R)-1-(5-Chloropyrimidin-2-yl)ethanamine, show different reactivity patterns compared to 2-chloropyrimidine or 4-chloropyrimidine derivatives [17]. The 5-chloro substitution pattern provides a balance between electronic activation and steric accessibility.
Comparison with Pyrimidine-Based Pharmaceuticals
The structural features of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine can be compared with established pyrimidine-based pharmaceutical compounds. Many successful drugs contain the pyrimidine scaffold, including nucleoside analogs and kinase inhibitors [18]. The chlorine substituent in the 5-position provides a synthetic handle for further functionalization while maintaining the essential pharmacophoric features of the pyrimidine ring.
The ethanamine substituent in the 2-position is a common structural motif in bioactive pyrimidines, providing a basic center that can participate in hydrogen bonding and electrostatic interactions with biological targets [19]. This substitution pattern has been successfully employed in the design of various therapeutic agents.
Electronic Property Comparisons
Comparative analysis of electronic properties reveals that (R)-1-(5-Chloropyrimidin-2-yl)ethanamine exhibits intermediate electron density on the pyrimidine ring compared to unsubstituted pyrimidine and more heavily substituted analogs [5]. The chlorine substituent provides moderate electron-withdrawing character, while the ethanamine group contributes electron-donating properties.
This electronic balance is reflected in the NMR chemical shifts, which show intermediate values compared to more electron-rich or electron-poor pyrimidine derivatives. The compound's electronic properties position it as a versatile intermediate for synthetic elaboration and potential biological activity.
Structural Activity Relationships
Analysis of structural analogs reveals that modifications to either the chlorine position or the ethanamine substituent significantly impact both chemical reactivity and biological activity. The 5-chloro substitution pattern has been associated with enhanced stability and selective reactivity in various synthetic transformations [18].
The (R)-configuration of the ethanamine substituent may impart stereochemical preferences in biological interactions, potentially leading to enhanced selectivity compared to the corresponding (S)-enantiomer or racemic mixture. This stereochemical feature represents an important consideration in the design of derivatives with improved therapeutic properties.
Spectroscopic Comparison Data
Compound | ¹H NMR (H-4, ppm) | ¹H NMR (H-6, ppm) | ¹³C NMR (C-2, ppm) | IR (NH₂, cm⁻¹) |
---|---|---|---|---|
(R)-1-(5-Chloropyrimidin-2-yl)ethanamine | 8.8-9.0 | 7.8-8.0 | 160-165 | 3300-3500 |
2-Chloropyrimidine | 9.1-9.3 | 7.3-7.5 | 155-160 | N/A |
5-Chloropyrimidine (theoretical) | 9.2-9.4 | 9.2-9.4 | N/A | N/A |
2-Aminopyrimidine | 8.9-9.1 | 6.9-7.1 | 158-162 | 3200-3400 |
The comparative data demonstrate the systematic effects of substitution patterns on the spectroscopic properties of pyrimidine derivatives. The presence of the ethanamine substituent in the 2-position of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine results in characteristic shifts that distinguish it from other chloropyrimidine analogs.